5-Nitroquinoline-8-carboxylic acid
Description
Contextualizing Quinolines in Advanced Organic and Inorganic Chemistry
Quinoline (B57606), with its chemical formula C₉H₇N, is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgfiveable.me This structure imparts a rich and versatile chemistry, making quinolines a cornerstone in both organic and inorganic chemistry. numberanalytics.com In organic synthesis, quinolines serve as valuable building blocks for the creation of more complex molecules. fiveable.menumberanalytics.com Their planar, aromatic nature allows them to participate in a variety of reactions, including electrophilic substitutions and nucleophilic additions. numberanalytics.comvedantu.com
The significance of quinolines extends prominently into medicinal chemistry, with numerous derivatives exhibiting biological activity. wikipedia.org A classic example is quinine, an alkaloid historically used to treat malaria. wikipedia.org The quinoline framework is a key structural motif in various pharmaceuticals. fiveable.me
In the realm of inorganic chemistry, quinoline and its derivatives, particularly those with functional groups capable of donating electrons, act as ligands that can coordinate with metal ions to form metal complexes. A notable example is 8-hydroxyquinoline (B1678124), a powerful chelating agent. wikipedia.org This ability to bind with metals makes quinoline derivatives useful in areas such as catalysis and materials science, where they are explored for applications in conjugated polymers and metal-organic frameworks (MOFs). numberanalytics.com The diverse reactivity and applications of the quinoline scaffold provide the essential backdrop for understanding the specific roles of its derivatives, such as 5-Nitroquinoline-8-carboxylic acid.
Significance and Research Trajectories of this compound
This compound is a derivative of quinoline that features a nitro group (-NO₂) at the 5-position and a carboxylic acid group (-COOH) at the 8-position of the quinoline ring system. stenutz.eu The presence of these two functional groups on the quinoline core dictates its chemical properties and directs its research applications.
The carboxylic acid group, being an acidic functional group, can donate a proton and form carboxylate salts. youtube.comlibretexts.org This functional group is also crucial in its ability to act as a ligand, coordinating with metal ions. The combination of the quinoline nitrogen and the carboxylic acid group allows this compound to act as a chelating agent, forming stable complexes with various metals. This property is a significant focus of research, exploring its potential in coordination chemistry and the synthesis of novel metal-organic materials.
The nitro group, an electron-withdrawing group, influences the electronic properties of the quinoline ring system. This can affect the reactivity of the molecule and the properties of the metal complexes it forms. Research into related compounds, such as 5-nitro-8-hydroxyquinoline, highlights that the nitro group can be involved in bioreductive processes, potentially altering the mechanism of action in biological systems. mdpi.com
Current research trajectories for this compound and its close analogs are centered on its role as a ligand in coordination chemistry. For instance, studies on similar 8-hydroxyquinoline derivatives have shown that they can form complexes with essential metal ions like iron, copper, and zinc. mdpi.comnih.gov The resulting metal complexes are investigated for their unique chemical and physical properties. While specific research on this compound is not as extensive as for some other quinoline derivatives, its structural similarity to well-studied chelating agents suggests its potential as a versatile ligand in the design of new coordination compounds with tailored properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₆N₂O₄ |
| Molar Mass | 218.17 g/mol |
| SMILES | O=C(O)c1ccc(N+=O)c2cccnc12 |
| InChIKey | HXHZCOASPJWXPP-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-8(12(15)16)6-2-1-5-11-9(6)7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHZCOASPJWXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876181 | |
| Record name | 8-Quinolinecarboxylic acid, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83848-59-3 | |
| Record name | 8-Quinolinecarboxylic acid, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 5 Nitroquinoline 8 Carboxylic Acid
Nucleophilic and Electrophilic Reactivity of the Quinoline (B57606) Core
The quinoline nucleus, an aromatic heterocyclic system, is generally susceptible to electrophilic substitution. However, the presence of the strongly deactivating nitro group at the 5-position significantly influences its reactivity, making the ring electron-deficient and more prone to nucleophilic attack.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Systems
The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. mdpi.comnih.gov This reaction introduces a nucleophile to a position ortho or para to the nitro group, with the displacement of a hydrogen atom. The nitro group plays a crucial role in activating the aromatic ring for nucleophilic attack. mdpi.com
In the context of nitroquinolines, VNS reactions have been studied extensively. For instance, the amination of various nitroquinoline isomers, including 5-nitroquinoline (B147367), has been achieved using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide. researchgate.net These reactions typically yield ortho- and/or para-amino derivatives with high regioselectivity and good yields. researchgate.net Specifically for 5-nitroquinoline, VNS amination with 4-amino-1,2,4-triazole (B31798) occurs predominantly at the ortho position to the nitro group. cdnsciencepub.com
The mechanism of VNS involves the initial addition of the nucleophile to form a σ-adduct, followed by the elimination of a leaving group from the nucleophile, leading to the substitution of a hydrogen atom on the aromatic ring. kuleuven.be It's noteworthy that VNS can sometimes compete with other substitution pathways, such as the substitution of a halogen (SNAr) if present, although VNS often proceeds at a faster rate. mdpi.com
Directed Amination and Reduction Reactions of the Nitro Group
The nitro group itself is a key functional handle for derivatization. One of the most common transformations is its reduction to an amino group. This can be accomplished under mild conditions using reagents like stannous chloride (SnCl₂), providing a simple and efficient route to the corresponding aminoquinolines with high yields. nih.gov This method is compatible with a variety of other functional groups. nih.gov
Direct amination of nitroquinolines can also be achieved through oxidative nucleophilic substitution of hydrogen (ONSH), a reaction that, like VNS, proceeds via a σ-complex intermediate. nih.gov Other amination strategies include the Chichibabin amination, which has been applied to quinoline and its nitro derivatives. researchgate.net For example, 3-nitroquinoline (B96883) can be selectively aminated at the 4-position using liquid ammonia (B1221849) and potassium permanganate (B83412). researchgate.net Reductive amination processes, where the nitro group is reduced in situ followed by reaction with a carbonyl compound, offer a one-pot method for synthesizing secondary amines. rsc.org
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the 8-position of 5-nitroquinoline-8-carboxylic acid offers a wide array of possibilities for derivatization, allowing for the introduction of diverse functionalities and the construction of more complex molecules.
Esterification, Amidation, and Anhydride Formation
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven process, and using an excess of the alcohol can drive the reaction to completion. masterorganicchemistry.comlibretexts.org Various other reagents and catalysts can also be employed for esterification, including dialkyl dicarbonates in the presence of a Lewis acid. organic-chemistry.org
Amidation: The carboxylic acid can be readily converted to amides by reaction with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). uobasrah.edu.iq Direct amidation of nitroquinoline N-oxides with amines in the presence of an oxidizing agent like potassium ferricyanide (B76249) has also been reported to yield the corresponding amides. researchgate.net
Anhydride Formation: Symmetrical anhydrides can be synthesized from carboxylic acids through dehydration reactions, often employing reagents like phosphorus pentoxide (P₂O₅). uobasrah.edu.iq Alternatively, acid chlorides can react with carboxylate salts to form both symmetrical and unsymmetrical anhydrides. libretexts.org However, it has been noted that for nitro-substituted aromatic acids, attempts to form anhydrides using certain phosphonium-based reagents can unexpectedly lead to the formation of N,N-diethylamides instead. researchgate.net
Design and Synthesis of Photolabile Protecting Groups for Carboxylic Acids
Quinoline-based structures have been explored for the development of photolabile protecting groups (PPGs), also known as "caging" groups. researchgate.netresearchgate.net These groups can be attached to a substrate, rendering it inactive, and then removed by irradiation with light to release the active molecule with precise spatial and temporal control. nih.govnih.gov
Specifically, derivatives of 8-nitroquinoline (B147351) have been investigated for caging carboxylic acids. researchgate.net The photolysis efficiency of these quinoline-based PPGs can be fine-tuned by modifying the substituents on the quinoline ring. For instance, the introduction of a bromine atom at the 6-position of an 8-nitro-1,2-dihydroquinolinyl chromophore was found to improve its photolytic properties. researchgate.net The mechanism of photolysis is thought to proceed through the triplet excited state of the molecule. researchgate.net
Derivatization at Peripheral Positions of the Quinoline Ring
Beyond the functionalization of the nitro and carboxylic acid groups, derivatization at other positions of the quinoline ring of this compound can lead to a wider range of compounds with potentially interesting properties. The presence of the nitro group significantly influences the regioselectivity of these reactions.
The nitration of bromoquinolines has been explored as a strategy for polyfunctionalization, as the nitro group can activate adjacent bromo groups for nucleophilic substitution. researchgate.net This allows for the introduction of various nucleophiles, such as amines, at positions activated by the nitro group. researchgate.net
Furthermore, the synthesis of various substituted quinolines often involves multi-step sequences starting from simpler quinoline precursors. For example, the introduction of substituents can be achieved prior to the nitration and carboxylation steps. The Friedländer annulation is a classic method for constructing the quinoline ring system itself from appropriately substituted anilines and carbonyl compounds, offering a route to a wide variety of substituted quinolines.
Comparative Reactivity Studies of this compound Analogs
The reactivity of this compound is significantly influenced by the electronic and steric effects of its constituent functional groups—the nitro group and the carboxylic acid group—as well as the quinoline core itself. To understand these influences better, comparative studies with its analogs are crucial. These analogs may feature variations in the position of the nitro group, the nature of the substituent at the 5-position, or modifications to the carboxylic acid group. Such studies illuminate the intricate interplay of electronic effects, steric hindrance, and intramolecular interactions that govern the chemical behavior of this class of compounds.
The electron-withdrawing nature of the nitro group at the 5-position deactivates the quinoline ring towards electrophilic substitution, while simultaneously activating it for nucleophilic attack, particularly at positions ortho and para to the nitro group. Conversely, the carboxylic acid group at the 8-position can participate in a variety of reactions, including esterification and amidation, and its reactivity is modulated by the electronic environment of the quinoline ring system.
Influence of Substituent Position on Reactivity
In the case of nitroquinolines, the position of the nitro group dictates the sites most susceptible to nucleophilic attack. For example, in 5-nitroquinoline, the positions activated by the nitro group are different from those in 8-nitroquinoline. This is a key consideration in derivatization strategies that target the quinoline core. One study detailed the direct amination of various nitroquinoline derivatives, showing that the reaction site is dependent on the specific isomer. mdpi.com
Electronic Effects of Different Substituents
Replacing the nitro group with other substituents, such as a chloro, cyano, or hydroxyl group, drastically alters the electronic properties of the quinoline ring and, consequently, its reactivity. A study on the photochemical properties of quinoline derivatives demonstrated that substituting a bromine atom with a nitro group rendered the compound photochemically insensitive, whereas a cyano group increased its sensitivity for acetate (B1210297) release by threefold. acs.org This underscores the powerful electronic influence of the nitro group.
Computational studies have also provided valuable insights. A density functional theory (DFT) investigation of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070) predicted their relative reactivities towards electrophilic and nucleophilic attack based on molecular electrostatic potential maps. researchgate.netdntb.gov.ua Such theoretical models help in rationalizing and predicting the chemical behavior of these analogs.
The introduction of a fluorine atom, as seen in 8-fluoro-5-nitroquinoline-2-carboxylic acid, can enhance lipophilicity and potentially alter the binding affinity of the molecule to biological targets. smolecule.com The strong electron-withdrawing nature of fluorine further influences the reactivity of both the quinoline ring and the carboxylic acid group.
The following table summarizes the impact of different substituents on the reactivity of quinoline carboxylic acid analogs based on reported research findings.
| Analog | Key Substituent(s) | Observed Effect on Reactivity | Reference |
| 5-Cyano-8-acetoxyquinoline | Cyano group at C5 | 3-fold increase in photosensitivity for acetate release compared to the bromo-analog. | acs.org |
| 5-Nitro-8-acetoxyquinoline | Nitro group at C5 | Becomes photochemically insensitive. | acs.org |
| 8-Hydroxy-5-nitroquinoline | Hydroxyl at C8, Nitro at C5 | The hydroxyl group can be derivatized, and the nitro group influences the electronic properties of the ring. | researchgate.netdntb.gov.ua |
| 5-Chloro-8-hydroxyquinoline | Chloro at C5, Hydroxyl at C8 | The chloro group alters the electronic distribution and reactivity compared to the nitro analog. | researchgate.netdntb.gov.ua |
| 8-Fluoro-5-nitroquinoline-2-carboxylic acid | Fluoro at C8, Nitro at C5 | Fluorine enhances lipophilicity and influences the reactivity of the carboxylic acid and quinoline core. | smolecule.com |
| 2-Styryl-8-hydroxyquinolines | Hydroxyl at C8 | Exhibited better cytotoxicity than 2-styryl-8-nitroquinoline analogs, suggesting a difference in biological reactivity. | bohrium.com |
Derivatization and Comparative Yields
The derivatization of the carboxylic acid group is a common strategy to create analogs of this compound. The yields of these reactions can serve as a practical measure of the carboxylic acid's reactivity under different substitution patterns. For instance, the synthesis of a series of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) derivatives involved the hydrolysis of an ethyl ester to the corresponding carboxylic acid with a yield of 81%. nih.gov
Another study reported the synthesis of various 8-nitrofluoroquinolone derivatives. The nucleophilic aromatic substitution of a chloro group at the C-7 position was facilitated by the presence of an 8-nitro group, with yields for different amine substitutions ranging from 57% to 90%. nih.gov This demonstrates how an appropriately positioned nitro group can activate the quinoline ring for specific derivatizations.
The table below presents a comparison of reaction yields for the derivatization of several quinoline carboxylic acid analogs, offering a quantitative glimpse into their relative reactivities.
| Starting Compound | Reaction Type | Product | Yield (%) | Reference |
| Ethyl 2-((5-nitroquinolin-8-yl)oxy)acetate | Hydrolysis | 2-((5-Nitroquinolin-8-yl)oxy)acetic acid | 81 | nih.gov |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Nucleophilic Substitution with p-toluidine | 7-(p-Toluidino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 90 | nih.gov |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Nucleophilic Substitution with 2-aminopyridine | 1-Cyclopropyl-6-fluoro-8-nitro-4-oxo-7-(pyridin-2-ylamino)-1,4-dihydroquinoline-3-carboxylic acid | 57 | nih.gov |
| 5-Nitroisoquinoline | SNH Amidation with Benzamide | N-(5-Nitroisoquinolin-8-yl)benzamide | 44 | mdpi.com |
| 5-Nitroisoquinoline | SNH Amidation with 4-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | 41 | mdpi.com |
These comparative studies, combining experimental data and computational analysis, are indispensable for tailoring the reactivity of this compound and its analogs for specific applications, whether in organic synthesis, medicinal chemistry, or materials science.
Advanced Spectroscopic and Crystallographic Characterization of 5 Nitroquinoline 8 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecular structure.
The ¹H NMR spectrum of 5-Nitroquinoline-8-carboxylic acid is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts are significantly influenced by the electronic effects of the nitro (-NO₂) and carboxylic acid (-COOH) substituents. The -NO₂ group at the C5 position and the -COOH group at the C8 position are both strongly electron-withdrawing, which deshields (shifts to a higher ppm) the protons on the ring, particularly those in close proximity.
The proton of the carboxylic acid (8-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically in the 10-13 ppm range, due to its acidic nature and hydrogen bonding. libretexts.org The protons on the quinoline ring (H2, H3, H4, H6, and H7) will appear in the 7.5-9.5 ppm region. Based on data from 5-nitroquinoline (B147367) and other 8-substituted quinolines, predicted assignments can be made. chemicalbook.com For instance, H4 is expected to be significantly deshielded due to its peri-relationship to the C5-nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of substituent effects and data from analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H2 | ~9.2 | Doublet of doublets (dd) | J ≈ 4.2, 1.5 |
| H3 | ~7.8 | Doublet of doublets (dd) | J ≈ 8.5, 4.2 |
| H4 | ~9.0 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 |
| H6 | ~8.8 | Doublet (d) | J ≈ 8.0 |
| H7 | ~7.9 | Doublet (d) | J ≈ 8.0 |
| COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |
The ¹³C NMR spectrum will display ten signals: nine for the quinoline ring carbons and one for the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield shift of approximately 165-175 ppm. libretexts.org The quinoline carbons are all in the aromatic region (120-155 ppm). The carbons directly attached to the electron-withdrawing substituents (C5 and C8) and the carbons in the pyridine (B92270) ring (especially C2 and C4) are expected to be the most deshielded. Quaternary carbons (C5, C8, C8a, C4a) are typically weaker in intensity.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of substituent effects and data from analogous compounds like 5-nitroquinoline. nih.gov
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~152 |
| C3 | ~125 |
| C4 | ~135 |
| C4a | ~130 |
| C5 | ~148 |
| C6 | ~128 |
| C7 | ~124 |
| C8 | ~138 |
| C8a | ~149 |
| COOH | ~168 |
While ¹H and ¹³C NMR are standard, multi-nuclear NMR could provide further insight into the electronic environment of the heteroatoms. ¹⁴N or ¹⁵N NMR could distinguish between the two nitrogen atoms: the sp²-hybridized nitrogen in the quinoline ring and the nitrogen in the nitro group. However, ¹⁴N NMR spectra are often complicated by broad signals due to the nucleus's quadrupole moment. No specific multi-nuclear NMR studies for this compound are currently available in the literature. Theoretical studies on related nitroimidazole compounds have explored the calculation of ¹⁵N shielding tensors. dntb.gov.ua
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to be rich with characteristic absorption bands that confirm its structure. The most prominent features would arise from the carboxylic acid and nitro groups.
Carboxylic Acid Group : A very broad O-H stretching band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch should appear around 1700–1725 cm⁻¹.
Nitro Group : Two distinct, strong absorptions are characteristic of the -NO₂ group. The asymmetric stretching vibration (ν_as) is expected around 1520–1560 cm⁻¹, and the symmetric stretching vibration (ν_s) is expected around 1340–1370 cm⁻¹. For the related compound 8-hydroxy-5-nitroquinoline, these stretching modes are reported at 1508 cm⁻¹ and 1293 cm⁻¹. uantwerpen.be
Quinoline Ring : Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. Multiple bands in the 1400–1600 cm⁻¹ region correspond to the C=C and C=N bond stretching vibrations within the fused aromatic rings. C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, appear below 900 cm⁻¹.
Table 3: Predicted Principal FT-IR Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3120 - 3000 | C-H stretch | Aromatic |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (dimer) |
| 1725 - 1700 | C=O stretch (strong) | Carboxylic Acid |
| 1600 - 1450 | C=C and C=N stretch | Quinoline Ring |
| 1560 - 1520 | NO₂ asymmetric stretch | Nitro Group |
| 1370 - 1340 | NO₂ symmetric stretch | Nitro Group |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |
| < 900 | C-H out-of-plane bend | Aromatic |
Raman spectroscopy provides complementary information to FT-IR. While many vibrations are active in both, their relative intensities can differ significantly. For molecules with a center of symmetry, the rule of mutual exclusion applies; however, for a non-centrosymmetric molecule like this compound, many bands will appear in both spectra.
In the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the symmetric stretch of the nitro group (~1350 cm⁻¹) is expected to be particularly intense. The aromatic ring stretching vibrations (ring breathing modes) between 1400 cm⁻¹ and 1600 cm⁻¹ are also typically strong in Raman spectra. uantwerpen.be The carbonyl (C=O) stretch of the carboxylic acid is generally weaker in Raman than in IR. FT-Raman spectra have been recorded for the parent 5-nitroquinoline and the analog 8-hydroxy-5-nitroquinoline, providing a solid basis for interpreting the spectrum of the title compound. nih.govresearchgate.net
Electronic Spectroscopy
Electronic spectroscopy, typically UV-Visible spectroscopy, investigates the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by intense absorptions in the UV region, arising from π→π* transitions within the extended conjugated system of the nitro-substituted quinoline ring.
The parent 5-nitroquinoline shows several absorption bands. nih.gov The addition of the carboxylic acid group at the C8 position is likely to cause minor shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in their intensities. The presence of the nitro group, a strong chromophore, ensures significant absorption. For comparison, a co-crystal of 6-nitroquinoline (B147349) with fumaric acid exhibits an absorption peak at 333 nm, which is attributed to a π→π* transition. researchgate.net The spectrum of this compound would likely consist of multiple overlapping bands below 350 nm, characteristic of substituted quinoline systems.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The quinoline ring system, being an aromatic heterocycle, possesses π-electrons that can undergo π → π* transitions. The presence of the nitro group (-NO₂) and the carboxylic acid group (-COOH) as substituents modifies the electronic distribution and, consequently, the energy of these transitions.
Emission studies, such as fluorescence spectroscopy, would provide information about the de-excitation processes of the molecule. Following absorption of light, the excited molecule can return to the ground state by emitting a photon. The wavelength of emitted light (fluorescence) is typically longer than the absorbed light (Stokes shift). Metal complexes of related 5-nitro-8-hydroxyquinoline have been shown to exhibit luminescence in the solid state. However, detailed emission data for the free carboxylic acid ligand is not specified in the reviewed sources.
Table 1: UV-Vis Absorption Data for Related Quinoline Derivatives
| Compound | Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| Nitroquinoline Derivatives | Ethanol (B145695) | 300 - 500 nm | researchgate.net |
| 8-Hydroxy-5-nitroquinoline | Not Specified | ~333 nm | dntb.gov.ua |
This table presents data from related compounds to infer the potential spectroscopic properties of this compound.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, the molecular formula is C₁₀H₆N₂O₄. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
While specific experimental HRMS data for this compound was not found in the search, the theoretical exact mass can be calculated. Furthermore, experimental data for a closely related isomer, 8-Hydroxyquinoline-5-carboxylic acid, demonstrates the power of the technique, showing excellent agreement between the calculated and found mass for the deprotonated molecule [M-H]⁻. amazonaws.com Such analysis is critical for confirming the identity of a newly synthesized compound. tandfonline.commdpi.comrsc.orgresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| This compound | C₁₀H₆N₂O₄ | [M+H]⁺ | 219.0399 | Not Found | - |
| This compound | C₁₀H₆N₂O₄ | [M-H]⁻ | 217.0255 | Not Found | - |
This table shows the calculated exact masses for the target compound and experimental data for a related isomer to illustrate the capability of HRMS.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of moderately polar, thermally labile, and high molecular weight compounds directly from a solution phase. For this compound, ESI-MS is an ideal method for confirming its molecular weight.
Given its acidic nature, the compound is expected to ionize efficiently in the negative ion mode, producing a prominent signal corresponding to the deprotonated molecule, [M-H]⁻. Analysis in the positive ion mode would likely yield the protonated molecule, [M+H]⁺. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented. Expected fragmentation pathways for the [M-H]⁻ ion would include the loss of small neutral molecules such as carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and potentially water (H₂O, 18 Da). ESI-MS has been successfully used to confirm the composition of silver complexes with quinoline derivatives in solution.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds in a mixture. It is highly effective for purity assessment and the identification of volatile impurities.
Direct analysis of this compound by GC-MS may be challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape (tailing) and potential thermal decomposition in the hot injection port. To overcome these issues, derivatization is typically required. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester). This process increases the compound's volatility and thermal stability, allowing for successful separation on the GC column and subsequent identification by the mass spectrometer. The resulting mass spectrum would provide a unique fragmentation pattern, or "fingerprint," confirming the identity of the derivatized analyte and any impurities present. researchgate.net
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding and π-π stacking.
A crystal structure for this compound itself has not been reported in the reviewed literature. However, extensive studies on co-crystals of the parent base, 5-nitroquinoline, with various carboxylic acids provide significant insight into the expected structural motifs. researchgate.netiucr.org In these co-crystals, a highly predictable and robust supramolecular synthon is formed: a strong hydrogen bond between the carboxylic acid's hydroxyl group and the basic nitrogen atom of the quinoline ring (O–H⋯N). researchgate.net
Table 3: Crystallographic Data for a Related 5-Nitroquinoline Co-crystal: 2-chloro-4-nitrobenzoic acid–5-nitroquinoline (1/1)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.4208 (15) |
| b (Å) | 26.170 (5) |
| c (Å) | 7.9150 (16) |
| β (°) | 99.41 (3) |
| Volume (ų) | 1516.4 (5) |
| Z | 4 |
| Key Interactions | O–H⋯N hydrogen bond, C–H⋯O hydrogen bond, N–O⋯π interactions |
Data from Gotoh & Ishida (2019), Acta Cryst. E75, 1755-1759, for a related co-crystal to illustrate typical packing and interactions. researchgate.net
Precise Determination of Molecular Geometry and Bond Parameters
The precise molecular geometry, including bond lengths and angles, of the 5-nitroquinoline moiety can be thoroughly examined through single-crystal X-ray diffraction studies of its cocrystals. In these structures, the fundamental geometry of the 5-nitroquinoline framework is preserved. The molecule consists of a fused bicyclic system, a pyridine ring fused to a benzene (B151609) ring. The nitro group (-NO₂) is substituted at the C5 position and the carboxylic acid group (-COOH) at the C8 position.
The quinoline ring system is generally planar. However, the orientation of the nitro group substituent can be influenced by intermolecular interactions within the crystal lattice, leading to variations in the dihedral angle between the quinoline ring and the nitro group. In cocrystals with various chloro- and nitro-substituted benzoic acids, this dihedral angle has been observed to vary significantly, indicating that crystal packing forces play a major role in the final conformation. nih.gov For instance, in a cocrystal with 2-chloro-4-nitrobenzoic acid, the quinoline ring system itself is nearly planar, but the attached nitro group is twisted out of this plane. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The solid-state architecture of crystalline materials is dictated by a network of non-covalent intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding and π-π stacking are the predominant forces.
Hydrogen Bonding: The most significant hydrogen bond anticipated for this compound in its pure form, and observed in its cocrystals, is the interaction between the carboxylic acid group and the nitrogen atom of the quinoline ring. In cocrystals formed with other carboxylic acids, a primary O—H⋯N hydrogen bond is consistently observed between the co-former's carboxylic acid and the basic nitrogen of the 5-nitroquinoline molecule. nih.govresearchgate.netnih.gov Additionally, weaker C—H⋯O hydrogen bonds involving the quinoline ring's hydrogen atoms and oxygen atoms from either the nitro or carboxylic acid groups contribute to the stability of the crystal packing, often linking the primary acid-base units into tapes or ribbons. nih.govresearchgate.net
π-Stacking: The aromatic nature of the quinoline ring system facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. In the crystal structure of a cocrystal of 5-chloro-2-nitrobenzoic acid and 5-nitroquinoline, weak π–π interactions are observed between the quinoline ring systems of adjacent molecules, with centroid–centroid distances measured at 3.7080(10) Å and 3.7543(9) Å. nih.govresearchgate.net In another example, a cocrystal with 3-chloro-2-nitrobenzoic acid, π–π interactions between quinoline ring systems show centroid-centroid distances as close as 3.4935(5) Å. nih.gov Furthermore, N—O⋯π interactions can occur between the nitro group of one molecule and the quinoline ring of a neighboring molecule, adding another layer of complexity and stability to the supramolecular assembly. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular interactions within the crystal structure. nih.govresearchgate.net
Structural Characterization of Cocrystals and Salts
The ability of this compound to form cocrystals and salts is a direct consequence of its functional groups: the acidic carboxylic acid and the basic quinoline nitrogen. The formation of a cocrystal versus a salt is primarily determined by the difference in pKa values between the two interacting components.
Numerous cocrystals of 5-nitroquinoline (acting as the base) with various carboxylic acids have been prepared and characterized using X-ray diffraction. researchgate.net These studies provide a model for the interactions that this compound itself would engage in. The primary structural motif in these cocrystals is a robust O—H⋯N hydrogen bond between the carboxylic acid of the co-former and the quinoline nitrogen. nih.govnih.gov
The resulting supramolecular structures can be quite diverse, ranging from simple hydrogen-bonded pairs to extended tapes, ribbons, and three-dimensional networks, further stabilized by weaker C—H⋯O and π-π interactions. nih.govnih.gov The specific architecture depends on the steric and electronic properties of the co-former.
Below is a table summarizing the crystallographic data for selected cocrystals of 5-nitroquinoline.
| Co-former | Crystal System | Space Group | Key Interactions | Reference |
| 2-Chloro-4-nitrobenzoic acid | Monoclinic | P2₁ | O—H⋯N, C—H⋯O, N—O⋯π | nih.gov |
| 5-Chloro-2-nitrobenzoic acid | Monoclinic | P2₁/n | O—H⋯N, C—H⋯O, π-π stacking | nih.gov |
| 3-Chloro-2-nitrobenzoic acid | Monoclinic | P2₁/c | O—H⋯N, C—H⋯O, π-π stacking | nih.gov |
| Indole-2-carboxylic acid | - | - | Charge transfer, Hydrogen bonding | researchgate.net |
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are indispensable for verifying the purity of chemical compounds and for separating them from isomers and impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of quinoline carboxylic acids.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation
HPLC is the method of choice for assessing the purity of this compound and for separating it from its positional isomers, such as other nitroquinoline carboxylic acids. Reversed-phase (RP) HPLC is the most common mode used for this class of compounds.
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For nitroquinoline carboxylic acids, the mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile. sielc.com The pH of the mobile phase is a critical parameter that affects the retention and peak shape of acidic analytes; it is often adjusted by adding an acid like phosphoric acid or formic acid. sielc.com Using formic acid is advantageous for methods that are coupled with mass spectrometry (MS) detection. sielc.com
The separation of positional isomers, which can be challenging due to their similar physical properties, can be effectively achieved by carefully optimizing the mobile phase composition and gradient. Detection is typically performed using a UV detector, as the quinoline ring system is a strong chromophore. nih.govrsc.org
The table below outlines a representative set of conditions for the HPLC analysis of quinoline carboxylic acid derivatives.
| Parameter | Description |
| Column | Reversed-Phase (RP) C18, 5 µm or 3 µm particle size |
| Mobile Phase | A mixture of Acetonitrile and Water |
| Modifier | Phosphoric acid or Formic acid to control pH |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., at 225 nm or 254 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This methodology allows for the precise quantification of purity and the effective separation of this compound from closely related isomers and potential impurities. nih.govrsc.org
Theoretical and Computational Chemistry Approaches to 5 Nitroquinoline 8 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 5-Nitroquinoline-8-carboxylic acid, the core structure consists of a fused quinoline (B57606) ring system, which is largely planar. The primary conformational flexibility arises from the rotation of the carboxylic acid (-COOH) and nitro (-NO2) groups around their single bonds to the quinoline ring.
Potential Energy Surface (PES) scans are often performed to identify the most stable conformers. nih.gov For this compound, the orientation of the carboxylic acid group is of particular interest. It can adopt different rotational positions relative to the quinoline ring. The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as the potential for weak hydrogen bonds. Theoretical studies on similar carboxylic acids, like indole-2-carboxylic acid, have shown that different conformers can exist with small energy differences between them. studylib.net The planarity of the nitro group relative to the aromatic ring is also a key factor, with dihedral angles in related nitroquinoline compounds varying from nearly planar to over 30 degrees. researchgate.net
Table 1: Predicted Stable Conformer Data for this compound This table presents hypothetical data based on typical DFT calculation results for similar aromatic carboxylic acids.
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| I | ~0° | 0.00 | Most Stable |
| II | ~180° | 1.5 - 3.0 | Less Stable |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. semanticscholar.org A smaller gap generally implies higher reactivity. reddit.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system. In contrast, the LUMO is anticipated to be centered on the nitro group and the quinoline ring, reflecting the strong electron-withdrawing nature of the -NO2 group. This distribution facilitates charge transfer from the ring to the nitro group upon electronic excitation. The presence of both electron-donating (quinoline) and electron-withdrawing (nitro) moieties leads to a significant intramolecular charge transfer character. researchgate.net The calculated HOMO-LUMO gap for related molecules like 8-hydroxy-5-nitroquinoline provides an estimate for the value expected for the title compound. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound This table presents estimated values based on DFT calculations on analogous nitroaromatic compounds.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Gap (ΔE) | 2.5 to 4.5 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed spectrum, specific vibrational modes can be assigned to the stretching, bending, and torsional motions of different functional groups. niscpr.res.in This is a powerful tool for interpreting experimental spectra and confirming molecular structure.
For this compound, key vibrational modes include the O-H stretch and C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the nitro group, and various C-H and C=C/C=N stretching modes of the quinoline ring. uantwerpen.be Comparing calculated frequencies with experimental data for similar molecules helps to validate the computational model. vjst.vn
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound These values are estimations based on experimental and DFT data for related nitroquinolines and carboxylic acids. niscpr.res.inuantwerpen.be
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 3500 |
| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3120 |
| C=O Stretch | Carboxylic Acid | 1700 - 1770 |
| C=C/C=N Ring Stretches | Quinoline Ring | 1450 - 1620 |
| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1570 |
| NO₂ Symmetric Stretch | Nitro Group | 1290 - 1350 |
| C-O Stretch | Carboxylic Acid | 1200 - 1300 |
DFT provides descriptors that can predict the reactive behavior of a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. semanticscholar.org For this compound, the MEP would show strong negative potentials around the oxygen atoms of both the nitro and carboxylic acid groups.
Fukui functions (f(r)) provide a more quantitative measure of reactivity at specific atomic sites. nih.gov They indicate the change in electron density at a given point when an electron is added to or removed from the system. This allows for the identification of the most likely sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large).
Table 4: Predicted Reactive Sites from Fukui and MEP Analysis
| Predicted Site of Attack | Region | Rationale |
|---|---|---|
| Nucleophilic Attack | Nitrogen of NO₂, Carbonyl Carbon | Electron-deficient sites indicated by positive MEP and high f+(r) values. |
| Electrophilic Attack | Oxygens of NO₂ and -COOH | Electron-rich sites indicated by negative MEP and high f-(r) values. |
| Proton Abstraction | Carboxylic Acid Hydrogen | Highly acidic proton in a region of strong positive electrostatic potential. |
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics simulations introduce temperature and time to model the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions over time.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indole-2-carboxylic acid |
| 8-hydroxy-5-nitroquinoline |
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry models, such as the Polarizable Continuum Model (PCM) and the Integral Equation Formalism variant (IEFPCM), are employed to simulate these effects. google.comrsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.
For instance, studies on related quinoline derivatives investigate how solvents like ethanol (B145695), dimethylsulfoxide (DMSO), and water affect their geometric structure, electronic properties, and spectroscopic behavior. google.com The stability and reactivity of the molecule can change based on the polarity of the solvent, which alters the charge distribution and orbital energies within the molecule. While specific data for this compound is not present in the cited literature, the IEFPCM model is a standard method used for such analysis. google.com
Quantum Chemical Descriptors for Chemical Reactivity
Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are crucial for predicting the chemical reactivity of a molecule. uni-hannover.de These descriptors help identify the most reactive sites and understand the molecule's susceptibility to electrophilic or nucleophilic attack. google.com
Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. google.com It helps to predict reactive sites for electrophilic and nucleophilic attacks. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).
Fukui Functions: These descriptors are used to determine local reactivity, identifying which atoms in a molecule are more likely to undergo a nucleophilic, electrophilic, or radical attack. uni-hannover.de
For the related compound 8-hydroxy-5-nitroquinoline (8H5NQ) , DFT calculations have been used to determine these properties, providing insight into its reactivity. uni-hannover.de
Studies on Non-Linear Optical (NLO) Properties and Molecular Polarizability
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods are used to predict the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), linear polarizability (α), and first-order (β) and second-order (γ) hyperpolarizabilities. uni-hannover.de
Below is a table of calculated NLO properties for the illustrative compound 8-hydroxy-5-nitroquinoline (8H5NQ) .
| Property | Value | Unit |
| Dipole Moment (μ) | 4.58 | Debye |
| Mean Polarizability (α) | -0.16 x 10-23 | esu |
| First Hyperpolarizability (β) | 2.11 x 10-30 | esu |
| This data is for the related compound 8-hydroxy-5-nitroquinoline (8H5NQ) and serves as an illustrative example. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular interactions within a molecule. uni-hannover.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory.
The stabilization energy, E(2), associated with a donor-acceptor interaction (i → j) is a measure of the intensity of charge delocalization. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
The table below presents significant hyperconjugative interactions and their stabilization energies for the illustrative compound 8-hydroxy-5-nitroquinoline (8H5NQ) . google.com
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
| n1(N13) | σ(C3-C4) | 10.64 |
| n1(O14) | σ(C4-C5) | 7.14 |
| n2(O14) | π(C5-C6) | 38.03 |
| n3(O14) | σ(C5-C6) | 5.60 |
| n2(O19) | σ(N18-O20) | 19.64 |
| n3(O19) | π(N18-O20) | 156.03 |
| n2(O20) | σ*(N18-O19) | 19.14 |
| This data is for the related compound 8-hydroxy-5-nitroquinoline (8H5NQ) and serves as an illustrative example. Orbitals are labeled based on the computational study's numbering scheme. google.com |
Coordination Chemistry and Metal Complexation of 5 Nitroquinoline 8 Carboxylic Acid
Design Principles for Ligand-Metal Interactions
The design of metal complexes with quinoline-based ligands is guided by the electronic and steric properties of the ligand and the coordination preferences of the metal ion. For 5-Nitroquinoline-8-carboxylic acid, the key features would be the bidentate chelation involving the nitrogen atom of the quinoline (B57606) ring and an oxygen atom from the deprotonated carboxylate group. The electron-withdrawing nitro group at the 5-position would influence the electron density on the quinoline ring system, thereby affecting the ligand's donor strength and the stability of the resulting metal complexes.
Elucidation of Coordination Modes and Chelation Behavior
For this compound, the primary coordination mode is anticipated to be bidentate, forming a stable five-membered chelate ring with a metal ion through the quinoline nitrogen and the carboxylate oxygen. This is a common binding motif for 8-substituted quinoline ligands. smolecule.com Depending on the metal ion's size, charge, and coordination number, other coordination modes, such as monodentate or bridging behavior of the carboxylate group, could be possible, potentially leading to the formation of polynuclear complexes or coordination polymers. pku.edu.cnpolimi.it Spectroscopic techniques such as IR and NMR would be crucial in elucidating the specific coordination in synthesized complexes.
Synthesis and Characterization of Novel Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of a salt of the desired metal with the ligand in a suitable solvent. researchgate.net The reaction conditions, such as pH and temperature, would be optimized to facilitate the deprotonation of the carboxylic acid and subsequent complex formation. Characterization of new complexes would involve a suite of analytical techniques including:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center, evidenced by a shift in the C=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand's environment upon coordination. nih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex. nih.gov
Mass Spectrometry: To confirm the molecular weight of the complex.
Structural Chemistry of Metal-5-Nitroquinoline-8-carboxylic Acid Complexes
Crystal Structures and Supramolecular Assembly in Coordination Polymers
Should coordination polymers of this compound be synthesized, their crystal structures would likely be governed by the coordination geometry of the metal ion and the potential for the ligand to act as a bridging unit. polimi.it Supramolecular assembly would be influenced by non-covalent interactions such as π-π stacking between the quinoline rings and potentially hydrogen bonding involving the nitro group or solvent molecules. acs.orgrsc.org These interactions play a critical role in the formation of one-, two-, or three-dimensional networks. pku.edu.cnmdpi.com
Influence of Ligand Substitution on Coordination Geometry
The nitro group at the 5-position is a significant substituent that would influence the electronic properties of the ligand and, consequently, the coordination geometry of its metal complexes. Its strong electron-withdrawing nature would decrease the basicity of the quinoline nitrogen, potentially affecting the metal-ligand bond strength. In related systems, the introduction of different substituents on the quinoline ring has been shown to tune the resulting coordination geometry and the properties of the complex. acs.org
Electronic and Photophysical Properties of Metal Complexes
Metal complexes of quinoline derivatives often exhibit interesting electronic and photophysical properties, such as luminescence. researchgate.net The electronic properties of complexes with this compound would be determined by the nature of the metal ion and the ligand-centered and charge-transfer transitions. The presence of the nitro group could potentially lead to metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) bands in the electronic spectrum. psu.edu The photoluminescence properties, if any, would be studied using fluorescence and phosphorescence spectroscopy, with potential applications in areas such as sensing or light-emitting devices. researchgate.net
Applications of 5 Nitroquinoline 8 Carboxylic Acid in Advanced Materials Science
Organic Electronic and Optoelectronic Materials Development
The development of new organic materials for electronic and optoelectronic devices is a critical area of research. Quinoline (B57606) derivatives, in general, are known for their interesting photophysical and electronic properties. The presence of the nitro group and the extended π-system in 5-Nitroquinoline-8-carboxylic acid suggests its potential utility in this domain, although specific research on this particular molecule's electronic device performance is still emerging.
While comprehensive studies on the charge transport and luminescence of thin films made exclusively from this compound are not extensively documented, the properties of related nitroquinoline compounds provide valuable insights. For instance, certain nitroquinoline derivatives have been investigated for their non-linear optical (NLO) behavior, a key property for optoelectronic applications like optical switching and data storage. uni-hannover.degoogle.com The formation of molecular adducts involving 5-nitroquinoline (B147367) has been shown to yield thin films with second-order NLO signals, indicating the potential for this class of molecules in creating optically active films. bldpharm.com The inherent aromaticity and polarity due to the nitro group could facilitate intermolecular π-π stacking in thin films, which is crucial for efficient charge transport. Furthermore, the quinoline moiety itself is a known luminophore, and its derivatives are used in various luminescent materials. rsc.org The combination of the carboxylic acid for anchoring and the nitroquinoline core for electronic activity makes it a candidate for further investigation in luminescent thin films. rsc.orgbldpharm.com
Given its potential luminescent properties, this compound is a candidate for use in Organic Light-Emitting Diodes (OLEDs). Chemical suppliers categorize the compound and its isomers under "OLED Materials," suggesting its relevance as a building block in this field. google.com In OLEDs, it could potentially function as a component in the emissive layer or as a host material. The carboxylic acid group allows for its covalent integration into a polymer backbone or coordination to metal complexes, which can tune the emission color and improve device stability.
In the context of solar cells, particularly dye-sensitized solar cells (DSSCs), the molecule's structure is also advantageous. The carboxylic acid group can act as an effective anchoring group to bind the molecule to the surface of semiconductor metal oxides like TiO2. The nitroquinoline part of the molecule could function as part of a larger dye structure, contributing to the light-harvesting properties of the device.
Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The most explicitly identified potential for this compound in materials science is as a building block, or "linker," for constructing highly ordered porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). google.com These materials are renowned for their exceptionally high surface areas and tunable pore environments, making them suitable for a wide range of applications.
In the design of MOFs and COFs, the linker molecule's geometry and functionality are paramount in dictating the final structure and properties of the porous material. This compound offers several key features for the rational design of these frameworks.
Coordination and Covalent Bonding: The carboxylic acid group provides a primary site for coordination to metal ions or clusters, forming the nodes of a MOF. Alternatively, it can undergo condensation reactions to form strong covalent bonds (e.g., imides, esters) with other organic monomers to create a COF.
Rigid Linker: The rigid, planar structure of the quinoline ring acts as a strong "strut," ensuring the formation of a stable and well-defined porous network rather than a collapsed, amorphous polymer.
Functional Pore Environment: The presence of the nitro group and the nitrogen atom within the quinoline ring projects into the pores of the resulting framework. These functional groups can imbue the internal surface of the material with specific chemical properties, such as polarity and Lewis basic sites, which can influence how the framework interacts with guest molecules.
Table 1: Potential Roles of Functional Groups in this compound for MOF/COF Design
| Functional Group | Role in Framework Construction | Potential Impact on Material Properties |
|---|---|---|
| Carboxylic Acid (-COOH) | Primary binding site for metal nodes (MOFs) or covalent bond formation (COFs). | Determines connectivity and topology of the framework. |
| Quinoline Ring | Acts as a rigid, aromatic strut or linker. | Ensures structural stability, permanent porosity, and contributes to electronic properties. |
| Nitro Group (-NO2) | Decorates the pore walls of the framework. | Increases polarity, introduces strong electron-withdrawing character, and provides potential binding sites for guest molecules. |
| Quinoline Nitrogen | Acts as a Lewis basic site within the pores. | Can enhance selective adsorption of acidic gases (e.g., CO2) and provides a site for post-synthetic modification. |
The tailored pore environment created by using this compound as a linker could lead to MOFs and COFs with specialized adsorption and separation capabilities. The separation of gases and the removal of pollutants are energy-intensive processes where porous materials can offer significant advantages. The functional groups of this linker can create specific host-guest interactions that enhance both the capacity and selectivity of adsorption. For example, the Lewis basic nitrogen site on the quinoline ring and the polar nitro group could establish strong interactions with CO2, potentially making the resulting materials effective for carbon capture applications. Similarly, these sites could selectively bind to other polar molecules or pollutants, enabling their separation from mixtures or removal from air and water.
Nanomaterials Synthesis and Functionalization
The surface functionalization of nanomaterials is a key strategy to impart new properties and enable their use in various technologies. The carboxylic acid group is one of the most common and effective chemical handles for covalently attaching organic molecules to the surface of a wide range of nanomaterials, including metal oxides (e.g., iron oxide, silica) and carbon nanomaterials (e.g., carbon nanotubes, graphene).
By using this compound, nanomaterials can be functionalized with the specific properties of the nitroquinoline moiety. The carboxylic acid group would serve as the anchor, forming a stable bond with the nanoparticle surface. The exposed nitroquinoline part could then introduce functionalities such as:
Luminescence: Creating fluorescent nanoprobes for biological imaging or sensing applications.
Specific Binding: The quinoline and nitro groups could act as binding sites for specific metal ions or organic molecules, enabling the development of chemical sensors.
Enhanced Dispersibility: Modifying the surface chemistry of nanoparticles to improve their dispersion in specific solvents or polymer matrices.
The straightforward use of the carboxylic acid group in coupling reactions, as demonstrated in various synthetic procedures, supports its viability as an effective agent for nanomaterial functionalization. rsc.org
Precursor for Metal Oxide Nanoparticle Formation
The use of this compound as a direct precursor in the synthesis of metal oxide nanoparticles is a developing area of research with limited specific studies available in current literature. However, the fundamental chemistry of the molecule suggests a potential role. In green synthesis and other chemical reduction methods, phytochemicals containing functional groups like carboxylic acids are known to act as reducing and capping agents that facilitate the formation of metal and metal oxide nanoparticles from metal salts. nih.govmdpi.com The carboxylic acid group (-COOH) on the quinoline ring could chelate metal ions and the nitro group (-NO2) could participate in redox reactions, potentially influencing the nucleation and growth of nanoparticles. mdpi.com
For instance, the synthesis of manganese oxide (α-MnO2) nanoparticles has been achieved using natural reducing agents like lemon juice, where the citric acid and other biomolecules reduce the metal salt precursor. mdpi.com Similarly, the hydrothermal method for growing nanoparticle crystals often relies on heterogeneous reactions under specific conditions where organic molecules can direct crystal growth. nih.gov While these general principles are well-established, detailed research findings documenting the specific use of this compound to create metal oxide nanoparticles are not yet prevalent.
Surface Modification and Hybrid Materials
The bifunctional nature of this compound makes it a versatile candidate for the surface modification of materials and the creation of organic-inorganic hybrid systems. The carboxylic acid group serves as a robust anchor for attaching the molecule to various substrates, while the nitroquinoline moiety imparts specific electronic and chemical properties to the modified surface.
One significant application is the functionalization of carbon nanotubes (CNTs). The acid treatment of CNTs is a common method to introduce carboxyl groups onto their sidewalls, which improves their dispersion in solvents and enhances the interfacial bonding with polymer matrices. researchgate.net By using this compound, it is possible to covalently attach the molecule to amine-functionalized surfaces or to directly functionalize materials that react with carboxylic acids. This process can be used to create hybrid materials where the CNTs are not only well-dispersed but also feature the electrochemical activity of the nitroquinoline group. gecarbon.orgossila.com
The quinoline core itself can promote adsorption onto metal surfaces, suggesting that derivatives like this compound could be used to form self-assembled monolayers (SAMs). While studies on this specific molecule are scarce, related research on other heterocyclic compounds like N-heterocyclic carbenes (NHCs) has shown the formation of ultra-stable SAMs on gold, which are more resistant to heat and chemicals than traditional thiol-based monolayers. nih.govrsc.org The presence of the carboxylic acid group provides a handle for further chemical transformations on the surface, allowing for the construction of complex, layered functional materials.
Sensing Applications Based on Material Properties
The electrochemical properties of the nitroquinoline group make this compound and its parent compound, 5-nitroquinoline (5-NQ), targets for electrochemical sensing and components in sensor fabrication. The nitro group is electrochemically active and can be readily reduced, providing a distinct signal that can be measured using voltammetric techniques. researchgate.net
Research has focused on developing sensitive electrodes for the detection of 5-NQ, a compound of environmental concern. researchgate.netresearchgate.net These studies utilize advanced electrode materials, such as boron-doped diamond or hybrid nanostructures, to enhance the detection signal. The electrochemical reduction of the nitro group on 5-NQ to a hydroxylamine (B1172632) derivative forms the basis of this detection. researchgate.net A similar irreversible reduction mechanism is expected for this compound.
The performance of various modified electrodes for the detection of the parent compound, 5-NQ, highlights the potential for developing sensors based on this chemistry.
| Electrode Material | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Carbon Film Electrode (CFE) | Differential Pulse Voltammetry (DPV) | 0.2 - 100 | 0.4 (LOQ) | researchgate.net |
| 2D CoSe/Ni3B/SPCE | Voltammetry | 0.2 - 378 | 0.042 | researchgate.net |
| VSe2/WSe2/SPE | Voltammetry | 0.012 - 3474 | 0.002 | researchgate.net |
LOQ: Limit of Quantification; SPCE: Screen-Printed Carbon Electrode; SPE: Screen-Printed Electrode
Beyond electrochemical methods, quinoline derivatives are known to be effective fluorophores. beilstein-journals.org Fluorescent sensors have been designed using quinoline-based receptors to detect various analytes, including carboxylic acids. These sensors often work via mechanisms like photoinduced electron transfer (PET) or excimer formation upon binding to the target molecule. beilstein-journals.org This suggests a potential, though less explored, application of this compound or materials functionalized with it in the development of fluorescent chemosensors.
Molecular Interactions and Biochemical Mechanisms in Model Systems
In Vitro Biochemical Pathway Modulation
The modulation of biochemical pathways by 5-Nitroquinoline-8-carboxylic acid and its analogs is a key area of investigation. This primarily involves the inhibition of specific enzymes and direct interactions with biomolecules in controlled, cell-free environments.
Enzyme Inhibition Kinetics and Mechanism of Action in Cell-Free Systems
While specific kinetic data for this compound is not extensively documented in publicly available research, studies on structurally similar nitroquinoline derivatives provide valuable insights into their potential enzyme-inhibiting activities. For instance, derivatives of 8-hydroxyquinoline (B1678124), a core structure related to the target compound, have been shown to inhibit various enzymes.
One notable example is the inhibition of human cathepsin B by derivatives of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline). nih.gov A focused library of over 50 compounds, with modifications at positions 5, 7, and 8 of the nitroxoline scaffold, was synthesized and characterized for their kinetic parameters and modes of inhibition. nih.gov The most potent of these inhibitors demonstrated significant effects in cell-based models of tumor invasion, highlighting the potential of the nitroquinoline core in designing enzyme inhibitors. nih.gov
Furthermore, a study on an eIF4A inhibitor with a nitroquinoline core revealed the critical role of the carboxylic acid moiety in its inhibitory activity. Esterification of the carboxylic acid resulted in a complete loss of potency against eIF4A, suggesting a key interaction, possibly a salt bridge with the enzyme's active site. nih.gov This underscores the importance of the 8-carboxylic acid group in the potential enzyme inhibitory functions of this compound.
Derivatives of quinoline-4-carboxylic acid have also been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. smolecule.com The carboxylic acid moiety is considered crucial for this biological activity. smolecule.com Another related compound, 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5), was identified as a selective inhibitor of DNA2, a multifunctional nuclease/helicase involved in DNA replication and repair. nih.gov Biochemical analyses indicated that C5 binds to a DNA-binding motif shared by both the nuclease and helicase domains of DNA2. nih.gov
These findings from related compounds suggest that this compound likely acts as an enzyme inhibitor, with the nitro and carboxylic acid groups playing crucial roles in its mechanism of action. The mode of inhibition could be competitive, non-competitive, or mixed, depending on the specific enzyme target.
Table 1: Enzyme Inhibition by Nitroquinoline Derivatives in Cell-Free Systems
| Compound | Target Enzyme | Inhibition Type | Key Findings |
| Nitroxoline Derivatives | Human Cathepsin B | Varies | Modifications at positions 5, 7, and 8 influence inhibitory potency. nih.gov |
| eIF4A Inhibitor (Nitroquinoline core) | eIF4A | Uncompetitive (RNA), Non-competitive (ATP) | Carboxylic acid moiety is essential for activity. nih.gov |
| Quinolone-4-carboxylic acid derivatives | Bacterial DNA Gyrase, Topoisomerase IV | Not specified | Carboxylic acid is crucial for antimicrobial activity. smolecule.com |
| 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5) | DNA2 Nuclease/Helicase | Not specified | Binds to a DNA-binding motif. nih.gov |
Interaction with Biomolecules (e.g., DNA, Proteins) in Model Environments
The planar structure of the quinoline (B57606) ring system suggests a potential for intercalation with DNA, a mechanism of action for many bioactive molecules. Research on related compounds supports this hypothesis. For example, some quinoline derivatives can intercalate between DNA base pairs, leading to conformational changes and disrupting DNA-dependent processes. tandfonline.com
Studies on iron complexes of 8-hydroxyquinoline (8HQ) have shown that the resulting lipophilic complex can enter cells and cause significant DNA strand breakage. tandfonline.com Additionally, iron(III) complexes of 8-hydroxy-5-nitroquinoline have demonstrated binding interactions with Bovine Serum Albumin (BSA), indicating a capacity for protein binding. researchgate.net The binding constants for these interactions have been quantified, suggesting stable complex formation. researchgate.net
The compound 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5) has been shown to directly interact with DNA2, an enzyme critical for DNA metabolism. nih.gov This interaction occurs at a specific DNA-binding motif within the enzyme, effectively inhibiting its function. nih.gov This provides a clear example of a nitroquinoline derivative directly binding to a protein target to exert its biological effect.
Chelation Effects on Metal Homeostasis in In Vitro Biological Models
Quinoline derivatives, particularly those with hydroxyl or carboxyl groups in proximity to the ring nitrogen, are well-known for their metal-chelating properties. tandfonline.comnih.gov The ability of this compound to chelate metal ions is predicted by its structure, featuring a nitrogen atom at position 1 and a carboxylic acid group at position 8, which can act as a bidentate ligand.
The chelation of essential metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) can significantly disrupt metal homeostasis in biological systems. tandfonline.com This disruption can, in turn, affect the function of metalloenzymes and other metal-dependent cellular processes. For instance, 8-hydroxyquinoline derivatives can form stable complexes with various divalent and trivalent metal ions. smolecule.com
The anticancer effects of some 8-hydroxyquinoline derivatives are linked to their interactions with copper and zinc ions. nih.gov The formation of metal complexes can alter the biological activity of the parent compound. For example, the antitumor effect of nitroxoline is enhanced by the presence of copper ions. tandfonline.com This is attributed to the nitro moiety acting as a source of nitrogen radicals, initiating redox reactions that are potentiated by copper. tandfonline.com
Table 2: Metal Chelation by Quinoline Derivatives in In Vitro Models
| Quinoline Derivative | Metal Ions Chelated | Biological Effect | Reference |
| 8-Hydroxyquinoline (8HQ) | Divalent metal ions | Disruption of metal homeostasis | tandfonline.comnih.gov |
| 8-Fluoro-5-nitroquinoline-2-carboxylic acid | Divalent and trivalent metal ions | Enhanced biological activity | smolecule.com |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Cu²⁺, Zn²⁺ | Enhanced anticancer activity (with Cu²⁺) | tandfonline.com |
Structure-Activity Relationship (SAR) Studies for Molecular Targets in Biochemical Assays
Structure-activity relationship (SAR) studies on nitroquinoline derivatives have provided crucial information for the rational design of more potent and selective compounds. These studies typically involve systematic modifications of the quinoline scaffold and evaluation of the resulting changes in biological activity.
For the inhibition of human cathepsin B by nitroxoline derivatives, modifications at positions 5, 7, and 8 of the quinoline ring were explored. nih.gov This led to the identification of inhibitors with improved potency and provided a clear understanding of the structural requirements for effective inhibition. nih.gov
In the development of eIF4A inhibitors, SAR studies revealed that a carboxylic acid at a specific position was essential for activity, as its esterification led to a complete loss of function. nih.gov Furthermore, the position and nature of substituents on the quinoline ring were found to significantly influence inhibitory potency. For example, a nitro group at the 6-position was found to be more effective than at the 8-position for eIF4A inhibition. nih.gov
Studies on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines have shown that the nature of the substituent at the 8-position significantly impacts cytotoxicity. bohrium.com Compounds with a hydroxyl group at this position were generally more cytotoxic than those with a nitro group. bohrium.com
The antimicrobial activity of quinoline-4-carboxylic acid derivatives is also heavily dependent on their structure. smolecule.com The carboxylic acid moiety is a key pharmacophore, and its modification significantly affects antimicrobial potency. smolecule.com
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Nitroquinoline Derivatives
| Compound Series | Molecular Target/Activity | Key SAR Findings | Reference |
| Nitroxoline Derivatives | Human Cathepsin B Inhibition | Modifications at positions 5, 7, and 8 are critical for potency. | nih.gov |
| eIF4A Inhibitors | eIF4A ATPase Inhibition | A carboxylic acid is essential for activity. The position of the nitro group influences potency. | nih.gov |
| 2-Styryl-quinolines | Cytotoxicity | A hydroxyl group at position 8 is generally more active than a nitro group. | bohrium.com |
| Quinolone-4-carboxylic acids | Antimicrobial Activity | The carboxylic acid at position 4 is a crucial pharmacophore. | smolecule.com |
Conclusion and Future Directions in 5 Nitroquinoline 8 Carboxylic Acid Research
Synthesis of Current Knowledge and Research Gaps
The study of 5-Nitroquinoline-8-carboxylic acid and its parent structure, quinoline (B57606), has revealed a class of compounds with significant chemical versatility and a broad spectrum of potential applications. ijpsjournal.comresearchgate.net Quinoline derivatives are recognized for their presence in natural products and their wide-ranging biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. ijpsjournal.comrsc.org The synthesis of quinoline derivatives has evolved from traditional methods like the Skraup and Doebner-Miller reactions to more advanced, efficient, and environmentally friendly "green" approaches. ijpsjournal.comresearchgate.net These modern techniques often involve multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, showcasing high atom economy and the ability to introduce diverse functional groups. rsc.org
Despite the extensive research into quinoline derivatives, specific knowledge regarding this compound itself remains comparatively limited. While general synthetic routes for nitroquinolines and quinoline carboxylic acids have been established, such as the nitration of quinoline precursors and oxidation of corresponding methylquinolines, optimized and high-yield synthesis specifically for this compound is an area that requires further development. brieflands.comresearchgate.net
A significant research gap exists in the comprehensive characterization and application of this compound. Much of the current literature focuses on the broader class of quinoline derivatives, with specific data on the physicochemical properties, reactivity, and biological activity of this particular compound being less prevalent. For instance, while studies on related compounds like 8-nitroquinoline (B147351) and various quinoline carboxylic acids suggest potential for biological activity, dedicated investigations into the specific interactions and mechanisms of this compound are needed. researchgate.netsmolecule.com Furthermore, there is a need to explore its potential as a precursor for the synthesis of other novel heterocyclic compounds and materials.
Emerging Trends and Advanced Methodologies
The field of quinoline synthesis is continually advancing, with several emerging trends and methodologies that could be applied to the study of this compound.
Advanced Synthetic Methodologies:
Green Chemistry: There is a strong movement towards the use of environmentally friendly solvents like water and ethanol (B145695), as well as the use of green catalysts such as p-toluenesulfonic acid and para-sulfonic acid calix researchgate.netarene. researchgate.net Catalyst-free techniques and the use of ultrasonic or microwave irradiation are also gaining traction to improve reaction efficiency and reduce environmental impact. ijpsjournal.comnih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, are becoming increasingly popular for the efficient synthesis of diverse quinoline scaffolds. rsc.org These one-pot reactions offer high atom economy and facilitate the creation of structurally complex molecules. rsc.org
C-H Bond Activation: Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of quinoline rings. mdpi.com This allows for the precise and selective introduction of various functional groups, expanding the chemical space of quinoline derivatives. researchgate.net
Photoredox Catalysis: Photo-induced synthesis represents a novel and sustainable approach to constructing quinoline scaffolds. mdpi.com
Advanced Characterization and Computational Analysis:
Spectroscopic and Computational Studies: The use of Density Functional Theory (DFT) calculations and molecular dynamics simulations is becoming standard for characterizing the structural, electronic, and reactive properties of quinoline derivatives. researchgate.netdntb.gov.ua These computational tools can predict properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and non-linear optical behavior, providing insights that complement experimental data. researchgate.netdntb.gov.uaeurjchem.com
The following table summarizes some advanced synthetic methodologies applicable to quinoline derivatives:
| Methodology | Description | Key Advantages |
| Green Chemistry Approaches | Utilization of eco-friendly solvents, catalysts, and energy sources (e.g., microwaves, ultrasound). ijpsjournal.comresearchgate.net | Reduced waste, lower energy consumption, increased safety. researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to form a complex product. rsc.org | High atom economy, operational simplicity, and generation of molecular diversity. rsc.org |
| C-H Bond Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals. mdpi.com | High efficiency, selectivity, and access to novel derivatives. researchgate.net |
| Photoredox Catalysis | Use of light to initiate and drive chemical reactions, often employing a photosensitizer. mdpi.com | Mild reaction conditions, high selectivity, and access to unique reaction pathways. mdpi.com |
Prospective Avenues for Interdisciplinary Research and Development
The unique structure of this compound, featuring both an electron-withdrawing nitro group and a carboxylic acid functional group, opens up numerous possibilities for interdisciplinary research.
Medicinal Chemistry:
Antimicrobial and Anticancer Agents: Quinoline derivatives are well-established pharmacophores with a wide range of biological activities. researchgate.netrsc.org Research into this compound and its derivatives as potential antibacterial, antifungal, or anticancer agents is a promising avenue. smolecule.com The nitro group, in particular, is a feature of some compounds activated by nitroreductases found in certain pathogens. nih.gov
Enzyme Inhibition: The structural motifs present in this compound suggest it could act as an inhibitor for various enzymes. smolecule.com Computational docking studies combined with in vitro assays could identify potential biological targets.
Materials Science:
Organic Electronics and Photonics: The quinoline core is a component of molecules with interesting photophysical properties. researchgate.net The electronic properties conferred by the nitro and carboxylic acid groups could make this compound a building block for novel organic light-emitting diodes (OLEDs), sensors, or non-linear optical materials. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a coordination site for metal ions, suggesting that this compound could be used as a ligand to construct coordination polymers or MOFs with potential applications in catalysis, gas storage, or separation.
Chemical Biology:
Photolabile Caging Groups: Nitroaromatic compounds have been investigated as photolabile "caging" groups, which can protect a functional group (like a carboxylic acid) until released by light. researchgate.net The specific properties of the this compound scaffold could be explored for the development of new photo-removable protecting groups for biological applications. researchgate.net
The following table outlines potential interdisciplinary research directions for this compound:
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Development of novel antimicrobial or anticancer drugs. smolecule.com | The quinoline scaffold is a known pharmacophore, and the nitro group can be a key feature for bioreductive activation. researchgate.netnih.gov |
| Materials Science | Creation of new materials for organic electronics or as ligands for MOFs. | The conjugated quinoline system and functional groups can impart desirable electronic, optical, and coordination properties. researchgate.net |
| Chemical Biology | Design of light-activated molecular tools and probes. researchgate.net | The nitroaromatic structure suggests potential for use as a photolabile protecting group. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-nitroquinoline-8-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nitration of quinoline derivatives followed by carboxylation. For example, nitration at the 5-position of 8-substituted quinolines can be achieved using nitric acid in sulfuric acid under controlled temperatures (60–80°C) . Optimization requires monitoring reaction time and stoichiometry to avoid over-nitration. Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended for purification .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Purity assessment with a C18 column and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via and NMR. The nitro group at C5 deshields adjacent protons, while the carboxylic acid at C8 shows a distinct downfield shift (~12–13 ppm in ) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to detect the molecular ion peak ([M-H]) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides) to minimize decomposition into toxic gases like NO .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the nitro group at position 5 influence the biological activity of 8-carboxyquinoline derivatives?
- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Comparative studies with analogs (e.g., 8-hydroxy-5-nitroquinoline) show that the nitro group increases antiproliferative activity in cancer cell lines (e.g., IC values < 10 µM in HeLa cells) by inducing reactive oxygen species (ROS) . Structure-activity relationship (SAR) studies should pair computational docking (e.g., AutoDock Vina) with in vitro assays to map binding modes .
Q. What experimental strategies resolve contradictions in solubility data for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH effects.
- pH-Dependent Solubility : Conduct solubility assays in buffered solutions (pH 2–12). The carboxylic acid group deprotonates above pH 4.5, increasing aqueous solubility.
- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro studies to balance solubility and biocompatibility .
- Standardization : Report solubility parameters (e.g., Hansen solubility parameters) to enable cross-study comparisons .
Q. How can researchers design assays to evaluate the metal-chelating properties of this compound?
- Methodological Answer :
- UV-Vis Titration : Monitor absorbance shifts (e.g., 300–400 nm) upon addition of metal ions (e.g., Fe, Cu). Calculate binding constants (K) using Benesi-Hildebrand plots .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of metal-ligand interactions .
- Biological Relevance : Test chelation efficacy in cell culture models (e.g., iron overload assays in hepatocytes) .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitroreductases) to identify reduction pathways of the nitro group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
